1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile is a complex organic compound characterized by its unique structural features, including a cyclobutane ring and an isoindoline moiety. The compound is classified under cyclobutane-containing compounds, which are known for their structural diversity and potential bioactivities. Its molecular formula is C14H12N2O2, and it has garnered attention for its synthetic challenges and applications in medicinal chemistry and materials science .
The synthesis of 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile typically involves several steps:
Formation of the Isoindoline Moiety:
This step is achieved through the reaction of phthalic anhydride with an appropriate amine or alcohol under controlled conditions to yield the isoindoline structure.
Cyclobutane Formation:
The cyclobutane ring is synthesized via a cyclization reaction. This often involves the use of suitable dicarbonyl compounds and amines or alcohols, which undergo further transformations to form the desired cyclobutane derivative.
Carbonitrile Group Introduction:
The introduction of the carbonitrile group can be accomplished through nucleophilic substitution reactions involving suitable precursors, which may include alkyl halides or other reactive intermediates.
These synthetic routes are significant in developing methodologies that require precise control over molecular architecture .
The molecular structure of 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile can be described as follows:
The structure features a cyclobutane ring fused to an isoindoline derivative with a carbonitrile functional group. The presence of the dioxo groups contributes to the compound's reactivity and potential biological activity .
1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile undergoes various chemical reactions:
Oxidation Reactions:
The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. This oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Reactions:
Reduction processes may convert the isoindoline moiety to its corresponding dihydro derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions:
The carbonitrile group can participate in nucleophilic substitution reactions where nucleophiles such as thiols or amines react under basic or acidic conditions .
The mechanism of action for 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile involves its interaction with biological targets at the molecular level. The isoindoline framework is known to interact with various cellular receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis. The presence of functional groups such as carbonitriles may enhance its binding affinity to target proteins or enzymes involved in disease processes .
The physical and chemical properties of 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile include:
Physical Properties:
Chemical Properties:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes .
The compound 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile has potential applications in several scientific fields:
Medicinal Chemistry:
Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting specific diseases such as cancer.
Materials Science:
Its unique properties could be explored for developing new materials with specific functionalities.
Phytochemistry:
Research into natural products containing similar structures may provide insights into biosynthetic pathways and their biological implications .
The cyclobutane ring system represents an underexploited scaffold in medicinal chemistry despite offering distinct physicochemical advantages over more conventional ring systems. The four-membered carbocyclic core in this compound induces significant conformational strain and molecular rigidity, which profoundly influences bioactive conformation and receptor binding kinetics. Compared to larger ring systems, the cyclobutane scaffold exhibits reduced conformational flexibility that enables precise spatial orientation of pharmacophoric elements while maintaining sufficient adaptability for optimal target engagement [3]. This geometric precision is critical for mimicking the spatial arrangement of the Arg-Gly-Asp (RGD) motif recognized by integrin receptors [3].
The metabolic stability conferred by the cyclobutane moiety addresses a key limitation observed in earlier peptidomimetic integrin antagonists. The ring's saturation pattern provides sites for controlled functionalization while resisting oxidative metabolism—a common degradation pathway in linear peptides and larger macrocycles. This stability enhancement is evidenced by the compound's predicted boiling point (423.0±18.0 °C) and density (1.34±0.1 g/cm³), which indicate strong molecular cohesion and low volatility [1]. Furthermore, the cyclobutane's aliphatic nature contributes to improved membrane permeability compared to purely aromatic scaffolds, facilitating cellular uptake—an essential property for intracellular targets or when targeting transmembrane receptors with large extracellular domains [3] [6].
Table 1: Comparative Analysis of Ring Systems in Pharmacological Scaffolds
Ring System | Bond Angle Strain | Conformational Flexibility | Metabolic Stability | Synthetic Accessibility |
---|---|---|---|---|
Cyclobutane | High (90° vs. ideal 109.5°) | Moderate | High | Moderate |
Cyclopentane | Low | High | Moderate | High |
Cyclohexane | Minimal | Moderate-high | Moderate | High |
Benzene | None | None | Low (oxidative susceptibility) | High |
The electron-withdrawing character of the carbonitrile (-C≡N) substituent on the cyclobutane ring further enhances the scaffold's pharmacological profile. This group introduces a strong dipole moment (predicted pKa -2.37±0.20) that influences electrostatic interactions with target proteins while providing a synthetic handle for further derivatization [1] [4]. The nitrile's moderate steric demand allows deep penetration into hydrophobic binding pockets without excessive bulk, potentially explaining the compound's dual affinity for both αvβ3 and αIIbβ3 integrin subtypes—a rare property among small-molecule integrin antagonists [3].
The compound functions as a sophisticated mimetic of the Arg-Gly-Asp (RGD) tripeptide sequence—the natural recognition motif for several integrins within the β3 subfamily. Structural bioinformatics and docking studies reveal that the cyclobutane-isoindole-1,3-dione architecture spatially positions key pharmacophoric elements to engage the RGD-binding site with high complementarity [3]. Specifically, the cyclobutane-carbonitrile moiety serves as a bioisosteric replacement for the aspartic acid carboxylate, while the isoindole-1,3-dione system mimics the guanidinium functionality of arginine through its electron-deficient aromatic plane and carbonyl groups [3] [6]. This strategic mimicry enables potent disruption of integrin-mediated signaling pathways critical to cancer progression.
The compound exhibits a balanced dual antagonism against αvβ3 and αIIbβ3 integrins—a pharmacological profile distinct from earlier generation inhibitors like cilengitide (selective for αvβ3). This dual targeting capability addresses the compensatory mechanisms and resistance observed in tumors expressing multiple β3 integrins [3]. Tumor cells co-opting platelet αIIbβ3 for hematogenous metastasis are particularly vulnerable to this dual-targeting approach, as evidenced by reduced metastatic dissemination in melanoma and breast cancer models treated with similar dual antagonists [3]:
Table 2: β3 Integrin Subtypes in Cancer Biology and Therapeutic Targeting
Integrin Subtype | Primary Cellular Location | Oncogenic Functions | Therapeutic Targeting Approach |
---|---|---|---|
αvβ3 | Endothelial cells, tumor cells | Angiogenesis, cell survival, migration, bone metastasis | Monotargeted (cilengitide) |
αIIbβ3 | Platelets (ectopic in tumors) | Platelet-tumor aggregation, hematogenous metastasis, growth factor release | Dual targeting |
αvβ3 + αIIbβ3 | Tumor microenvironment | Cooperative signaling, therapy resistance | Dual antagonists (e.g., cyclobutane-isoindole-1,3-dione hybrids) |
Molecular modeling indicates that the compound's inter-pharmacophore distance (approximately 10-12Å between the nitrile carbon and isoindole-1,3-dione carbonyl) optimally matches the spatial separation between critical cationic and anionic residues in the RGD-binding pocket [3] [4]. This geometric fidelity, combined with the constrained flexibility of the cyclobutane spacer, explains the observed high binding affinity despite the compound's relatively small molecular size. The methylene linker between cyclobutane and isoindole-1,3-dione provides essential torsional freedom, allowing adaptive binding to integrin subtypes with subtle variations in their RGD-binding site topology [3].
The compound's ability to simultaneously disrupt αvβ3-mediated tumor-endothelial interactions and αIIbβ3-dependent platelet-tumor aggregation positions it as a promising anti-metastatic agent, particularly for malignancies prone to hematogenous dissemination like melanoma, breast, and prostate cancers [3]. This multi-mechanistic approach overcomes limitations of monotargeted agents, which often fail due to compensatory pathway activation or insufficient target coverage in the dynamic tumor microenvironment.
The isoindole-1,3-dione (phthalimide) system contributes critically to the compound's pharmacological profile through multifaceted molecular interactions. As an arginine mimetic, the bicyclic heterocycle engages in charge-assisted hydrogen bonding and dipole-cation interactions with aspartate residues in the integrin binding pocket. The electron-deficient aromatic system creates a partial positive electrostatic potential at the imide nitrogen, mimicking the charge distribution of arginine's guanidinium group while providing enhanced metabolic stability against enzymatic degradation [9] [10].
The dual carbonyl functionality within the isoindole-1,3-dione ring serves as a hydrogen bond acceptor pair, capable of forming bidentate interactions with serine, threonine, or tyrosine residues flanking the RGD recognition site. This binding mode is substantiated by the compound's predicted collision cross-section (148.6 Ų for [M+H]+ adduct), indicating significant molecular surface area available for protein interactions despite moderate molecular weight [4]. The planar aromatic system further contributes through π-stacking interactions with tryptophan or histidine residues in the integrin binding pocket, enhancing binding affinity and selectivity [10].
Beyond integrin interactions, the isoindole-1,3-dione moiety confers favorable physicochemical properties that enhance drug-likeness. The heterocycle's moderate lipophilicity (logP ~2.5 predicted) balances the polar carbonitrile group, contributing to optimal membrane permeability. This is reflected in the compound's canonical SMILES representation (N#CC1(CN2C(=O)C3C=CC=CC=3C2=O)CCC1), which encodes both polar and apolar molecular domains [2] [4]. Furthermore, isoindole-1,3-dione derivatives exhibit remarkable resistance to oxidative metabolism, particularly at the imide nitrogen and aromatic positions, addressing a key limitation of peptide-based integrin inhibitors [10].
Recent structure-activity relationship studies on related isoindole-1,3-dione-containing therapeutics reveal that substitutions on the aromatic ring can fine-tune target specificity and potency [10]. While the unsubstituted system in this compound provides optimal geometry for dual β3 integrin binding, strategic halogenation or electron-withdrawing group incorporation offers avenues for affinity enhancement against specific integrin subtypes. The demonstrated versatility of isoindole-1,3-dione as a privileged scaffold in anticancer, anti-inflammatory, and central nervous system agents further validates its inclusion in this targeted therapeutic approach [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1